molecular formula C11H8BrNO3 B1414381 Methyl 2-bromo-3-cyano-6-formylphenylacetate CAS No. 1805247-63-5

Methyl 2-bromo-3-cyano-6-formylphenylacetate

Cat. No.: B1414381
CAS No.: 1805247-63-5
M. Wt: 282.09 g/mol
InChI Key: UFTKYUZWJNDGLS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-formylphenylacetate is an organic compound with the molecular formula C11H8BrNO3. This compound is of interest in various fields of scientific research due to its unique chemical structure, which includes bromine, cyano, and formyl functional groups. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-6-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The esterification of the resulting compound with methanol yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in batch reactors, with careful monitoring of reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-6-formylphenylacetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products Formed

    Oxidation: Methyl 2-bromo-3-cyano-6-carboxyphenylacetate.

    Reduction: Methyl 2-bromo-3-amino-6-formylphenylacetate.

    Substitution: Methyl 2-azido-3-cyano-6-formylphenylacetate or Methyl 2-thio-3-cyano-6-formylphenylacetate.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-formylphenylacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its functional groups.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-formylphenylacetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-cyano-6-formylphenylacetate
  • Methyl 2-bromo-3-cyano-4-formylphenylacetate
  • Methyl 2-bromo-3-cyano-5-formylphenylacetate

Uniqueness

Methyl 2-bromo-3-cyano-6-formylphenylacetate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

methyl 2-(2-bromo-3-cyano-6-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-10(15)4-9-8(6-14)3-2-7(5-13)11(9)12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKYUZWJNDGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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